molecular formula C8H16CaO2 B092422 Calcium 2-ethylhexanoate CAS No. 136-51-6

Calcium 2-ethylhexanoate

Cat. No.: B092422
CAS No.: 136-51-6
M. Wt: 184.29 g/mol
InChI Key: JYBHBUKUAXLOMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium 2-ethylhexanoate, also known as calcium bis(2-ethylhexanoate), is a chemical compound that appears as a white powder. Its basic structure consists of calcium cations (Ca²⁺) and 2-ethylhexanoate anions, forming a coordination complex. This compound is insoluble in water but soluble in organic solvents such as ethanol and acetone . It is commonly used as a drier in paints and coatings, where it catalyzes the oxidation of drying oils, accelerating the drying process and enhancing film formation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium 2-ethylhexanoate can be synthesized through the reaction of calcium hydroxide or calcium oxide with 2-ethylhexanoic acid. The reaction typically takes place in an organic solvent such as ethanol or toluene. The general reaction is as follows: [ \text{Ca(OH)}_2 + 2 \text{C}8\text{H}{16}\text{O}_2 \rightarrow \text{Ca(C}8\text{H}{15}\text{O}_2)_2 + 2 \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, this compound is produced by reacting calcium chloride with sodium 2-ethylhexanoate in an aqueous medium. The resulting precipitate is then filtered, washed, and dried to obtain the final product. This method is advantageous due to its high yield and relatively low cost.

Chemical Reactions Analysis

Types of Reactions

Calcium 2-ethylhexanoate primarily undergoes coordination reactions due to the presence of calcium cations. It can also participate in oxidation reactions, particularly in its role as a drier in paints and coatings.

Common Reagents and Conditions

    Oxidation Reactions: In the presence of oxygen, this compound catalyzes the oxidation of drying oils, leading to the formation of cross-linked polymer networks.

    Coordination Reactions: It can form complexes with various ligands, including phosphines and amines, under mild conditions.

Major Products Formed

    Oxidation: The major products are cross-linked polymers formed from the oxidation of drying oils.

    Coordination: Various coordination complexes depending on the ligands used.

Scientific Research Applications

Calcium 2-ethylhexanoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Cobalt 2-ethylhexanoate
  • Manganese 2-ethylhexanoate
  • Zirconium 2-ethylhexanoate
  • Zinc 2-ethylhexanoate

Uniqueness

Calcium 2-ethylhexanoate is unique due to its relatively low toxicity compared to other metal 2-ethylhexanoates, such as cobalt and manganese compounds. Additionally, it provides good drying performance in combination with other metal driers, making it a versatile and effective choice for various applications .

Properties

CAS No.

136-51-6

Molecular Formula

C8H16CaO2

Molecular Weight

184.29 g/mol

IUPAC Name

calcium;2-ethylhexanoate

InChI

InChI=1S/C8H16O2.Ca/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);

InChI Key

JYBHBUKUAXLOMC-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ca+2]

Canonical SMILES

CCCCC(CC)C(=O)O.[Ca]

136-51-6

physical_description

Liquid

Pictograms

Flammable; Corrosive; Irritant; Health Hazard; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Calcium 2-ethylhexanoate
Reactant of Route 2
Calcium 2-ethylhexanoate
Reactant of Route 3
Calcium 2-ethylhexanoate
Reactant of Route 4
Calcium 2-ethylhexanoate
Reactant of Route 5
Calcium 2-ethylhexanoate
Reactant of Route 6
Calcium 2-ethylhexanoate
Customer
Q & A

Q1: What is the role of Calcium 2-ethylhexanoate in CO2 capture technology?

A1: this compound serves as a precursor material for synthesizing Calcium Oxide (CaO) sorbents. These sorbents play a crucial role in capturing carbon dioxide (CO2), a major greenhouse gas. []

Q2: How does the choice of organometallic precursor impact the CO2 capture performance of the resulting CaO?

A2: The research by [] investigated various organometallic precursors for CaO synthesis, including this compound. The study found that precursors like calcium propionate and calcium acetate resulted in CaO-sorbents with superior CO2 capture capacities compared to those derived from this compound. This difference is attributed to the intrinsic properties of each precursor, influencing the final structure and morphology of the synthesized CaO, and consequently its CO2 capture performance.

Q3: What are the potential advantages and disadvantages of using this compound as a precursor for CaO synthesis compared to other options?

A3: While the provided research [] highlights that this compound does not yield the most efficient CaO-sorbents for CO2 capture compared to some alternatives, further research is needed to comprehensively evaluate its potential advantages and disadvantages. Factors such as cost-effectiveness, ease of synthesis, and the environmental impact of using this compound require further investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.